1-(3-Bromopropyl)-4-fluoro-3-(trifluoromethoxy)benzene
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Overview
Description
1-(3-Bromopropyl)-4-fluoro-3-(trifluoromethoxy)benzene is an organic compound characterized by the presence of bromine, fluorine, and trifluoromethoxy groups attached to a benzene ring
Preparation Methods
The synthesis of 1-(3-Bromopropyl)-4-fluoro-3-(trifluoromethoxy)benzene typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-fluoro-3-(trifluoromethoxy)benzene and 1,3-dibromopropane.
Reaction Conditions: The reaction is carried out under anhydrous conditions to prevent any side reactions. A suitable solvent, such as dichloromethane or toluene, is used to dissolve the reactants.
Catalysts and Reagents: A base, such as potassium carbonate or sodium hydride, is used to deprotonate the starting material, facilitating the nucleophilic substitution reaction.
Reaction Mechanism: The nucleophilic substitution reaction proceeds via the formation of an intermediate, which then undergoes further reaction to yield the final product.
Purification: The crude product is purified using techniques such as column chromatography or recrystallization to obtain the pure compound.
Industrial production methods may involve scaling up the reaction conditions and optimizing the process to ensure high yield and purity of the final product.
Chemical Reactions Analysis
1-(3-Bromopropyl)-4-fluoro-3-(trifluoromethoxy)benzene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom in the compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding alcohols or ketones. Reduction reactions can convert the bromine atom to a hydrogen atom.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.
Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as tetrahydrofuran or dimethylformamide. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(3-Bromopropyl)-4-fluoro-3-(trifluoromethoxy)benzene has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique functional groups make it a valuable intermediate in various organic reactions.
Biology: The compound is used in the development of biologically active molecules, such as pharmaceuticals and agrochemicals. Its structural features allow for the modification of biological activity.
Medicine: Research into the compound’s potential therapeutic applications is ongoing. It may serve as a precursor for the synthesis of drugs targeting specific diseases.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism by which 1-(3-Bromopropyl)-4-fluoro-3-(trifluoromethoxy)benzene exerts its effects depends on its specific application. In general, the compound interacts with molecular targets through its functional groups, leading to various chemical transformations. The bromine atom can participate in nucleophilic substitution reactions, while the fluorine and trifluoromethoxy groups can influence the compound’s reactivity and stability.
Comparison with Similar Compounds
1-(3-Bromopropyl)-4-fluoro-3-(trifluoromethoxy)benzene can be compared with other similar compounds, such as:
1-(3-Bromopropyl)-3-(trifluoromethyl)benzene: This compound lacks the fluorine atom and has a trifluoromethyl group instead of a trifluoromethoxy group. It exhibits different reactivity and applications.
1-(3-Bromopropyl)-4-(trifluoromethyl)benzene: Similar to the previous compound but with a different substitution pattern on the benzene ring.
1-Bromo-3-phenylpropane: This compound lacks the fluorine and trifluoromethoxy groups, resulting in different chemical properties and applications.
Properties
Molecular Formula |
C10H9BrF4O |
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Molecular Weight |
301.07 g/mol |
IUPAC Name |
4-(3-bromopropyl)-1-fluoro-2-(trifluoromethoxy)benzene |
InChI |
InChI=1S/C10H9BrF4O/c11-5-1-2-7-3-4-8(12)9(6-7)16-10(13,14)15/h3-4,6H,1-2,5H2 |
InChI Key |
BRIOQEJITMGOQA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1CCCBr)OC(F)(F)F)F |
Origin of Product |
United States |
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